5-Bromouridine

Overview

Description

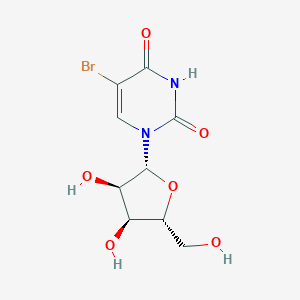

5-Bromouridine (BrU) is a brominated analog of uridine, where a bromine atom replaces the hydrogen at the C5 position of the uracil base. It is widely used in molecular biology for its unique properties, including:

- RNA Labeling: BrU is incorporated into newly synthesized RNA during transcription, enabling pulse-chase studies to measure RNA synthesis and decay rates .

- Structural Studies: The bromine atom acts as an anomalous scatterer, facilitating crystal structure determination of RNA via X-ray diffraction .

- Photoreactivity: UV irradiation induces crosslinking between BrU-labeled RNA and interacting proteins, aiding in RNA-protein interaction mapping .

- Cytotoxicity: BrU induces apoptosis in cancer cells (e.g., HL-60 and MOLT-4) and halts the cell cycle at the S phase .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromouridine can be synthesized through the bromination of uridine. The process involves the reaction of uridine with bromine in the presence of a suitable solvent. The reaction typically occurs at room temperature and results in the substitution of a hydrogen atom at the fifth carbon of uridine with a bromine atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromouridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: These reactions can modify the uridine moiety.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Various substituted uridine derivatives.

Oxidation: Oxidized uridine products.

Reduction: Reduced uridine derivatives.

Scientific Research Applications

RNA Synthesis and Labeling

One of the primary applications of 5-bromouridine is in the labeling of newly synthesized RNA. By incorporating BrU into RNA transcripts during synthesis, researchers can trace and quantify changes in RNA levels.

- Methodology : In a typical experiment, cells are treated with BrU, which gets incorporated into the newly synthesized RNA. Subsequent steps involve extracting the RNA and performing immunoprecipitation using antibodies specific to BrU-labeled RNA. This method allows for the measurement of RNA synthesis rates and the identification of newly synthesized transcripts .

- Case Study : A study demonstrated the effectiveness of BrU labeling in investigating Epstein-Barr virus (EBV) early lytic transcripts. The incorporation of BrU facilitated the identification and quantification of these transcripts, providing insights into viral gene expression dynamics .

Oligonucleotide Synthesis

This compound is also utilized in the synthesis of modified oligonucleotides. The presence of bromine enhances the stability and binding properties of these nucleotides.

- Synthesis Process : A straightforward polycondensation method has been developed for synthesizing this compound oligonucleotides using tri(imidazol-1-yl)phosphine as a coupling agent. This method allows for the efficient formation of oligonucleotides with high yields .

- Applications : These modified oligonucleotides are valuable tools for studying RNA interactions, stability, and structural properties. They can be used in various assays to investigate the effects of bromination on nucleic acid behavior.

Transcriptome Stability Profiling

Recent advancements have seen this compound employed in transcriptome-wide studies to profile RNA stability across different conditions.

- BRIC-seq Technique : The use of 5'-bromouridine immunoprecipitation coupled with sequencing (BRIC-seq) has allowed researchers to obtain comprehensive stability profiles for RNAs within cells. This technique revealed critical insights into gene regulation mechanisms, particularly in cancer research where understanding transcript stability can inform therapeutic strategies .

Photochemical Studies

This compound's photochemical properties have been exploited to study RNA-protein interactions under UV light.

Mechanism of Action

5-Bromouridine exerts its effects by being incorporated into RNA in place of uridine. This incorporation can lead to base substitutions during RNA synthesis, causing mutations. The compound can also interfere with RNA splicing and stability, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Structural Analogs

Functional Analogs in RNA Labeling

Antiviral and Therapeutic Candidates

- control EC50 ~5 μM for N4-hydroxycytidine) . Structural modifications (e.g., adding functional groups to the ribose or base) are needed to enhance efficacy.

- 5-Bromo-4-thiouracil Derivatives : BrSdU (5-bromo-4-thio-2'-deoxyuridine) lacks radiosensitizing properties due to high kinetic barriers for electron-induced decomposition, unlike its iodine counterpart ISdU .

Electrophilic and Electron Transfer Properties

- BrU serves as an electron acceptor in DNA charge transfer studies, enabling probing of electron migration mechanisms .

- Hypobromous acid (HOBr) reacts with BrU via electrophilic substitution, highlighting bromine's role in redox reactions .

Key Research Findings

- RNA Dynamics: BrU labeling revealed SETD2 knockout cells exhibit reduced transcription efficiency, linking histone methylation (H3K36me3) to transcriptional regulation .

- Mitochondrial RNA : BrU labeling visualized mitochondrial RNA granules, aiding studies of organelle-specific RNA synthesis .

- Crosslinking Specificity : BrU crosslinks to tyrosine residues in proteins (e.g., bacteriophage coat protein), providing precise RNA-protein interaction maps .

Biological Activity

5-Bromouridine (BrU) is a synthetic analog of uridine, primarily utilized in molecular biology to study RNA synthesis and regulation. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and implications in various biological contexts.

This compound is characterized by the substitution of a bromine atom at the 5-position of the uracil ring. This modification enhances its stability and incorporation into RNA, allowing researchers to trace RNA synthesis effectively. The compound can be incorporated into RNA during transcription, enabling the study of newly synthesized RNA without significantly affecting cell viability.

Mechanism of Action:

- Incorporation into RNA: BrU is incorporated into RNA during transcription, where it can replace uridine.

- Immunoprecipitation: The incorporation allows for selective isolation of BrU-labeled RNA using anti-BrU antibodies, facilitating the analysis of RNA synthesis rates and dynamics.

Applications in Research

This compound has been extensively employed in various studies to investigate RNA dynamics:

- RNA Synthesis Measurement:

- Case Study: PLK-2 Inhibition:

- Ribozyme Evolution:

Comparative Stability and Interactions

The stability of this compound-modified oligonucleotides has been compared with standard uridine oligonucleotides. The presence of bromine enhances hydrogen bonding interactions with adenine, resulting in more stable complexes. This property is crucial for understanding how modified nucleotides can influence nucleic acid interactions and stability under physiological conditions .

Research Findings Summary

Q & A

Basic Research Questions

Q. What is the principle behind using 5-Bromouridine (BrU) to study RNA synthesis dynamics?

BrU, a uridine analog, is incorporated into newly transcribed RNA during cellular RNA synthesis. Its detection via anti-BrU antibodies enables isolation of nascent RNA, allowing researchers to measure transcriptional activity within short timeframes (e.g., 1 hour). This avoids the cytotoxicity associated with transcriptional inhibitors like actinomycin D .

Q. How is BrU-labeled RNA detected in cell culture experiments?

BrU-labeled RNA is immunoprecipitated (IP) using anti-BrU antibody-coated magnetic beads. Validation steps include quantifying BrU incorporation via dot blot or ELISA and normalizing IP RNA to input RNA to account for variability. Specificity is confirmed by minimal background IP (e.g., 0.002% non-specific binding in control samples) .

Q. What is the standard protocol for BrU labeling in RNA synthesis studies?

Cells are incubated with BrU (typically 2 mM) for 1 hour, followed by RNA extraction and IP. Key steps include:

- Denaturation of RNA at 80°C to expose BrU epitopes.

- Incubation with anti-BrU beads and stringent washing to reduce non-specific binding.

- Phenol-chloroform extraction to purify RNA for downstream analysis (RT-qPCR or sequencing) .

Advanced Research Questions

Q. How can BrU labeling time be optimized to balance RNA synthesis detection and degradation interference?

While 1-hour labeling is standard, rapidly degraded RNAs (half-lives <1 hour) require shorter durations (e.g., 30 minutes). For stable RNAs (half-lives >6 hours), longer labeling (up to 4 hours) improves signal-to-noise ratios. Pilot experiments using RNA decay inhibitors (e.g., actinomycin D) or parallel decay rate measurements are recommended to tailor labeling times .

Q. How can discrepancies between BrU-IP data and steady-state RNA measurements be resolved?

Discrepancies arise when changes in total RNA levels are driven by altered degradation rather than synthesis. Combine BrU-IP with RNA decay assays (e.g., transcriptional arrest using α-amanitin) to decouple synthesis and stability contributions. A synthesis-only change confirms transcriptional regulation, while matching decay rates suggest post-transcriptional effects .

Q. What are the advantages of BrU over transcriptional inhibitors like actinomycin D?

BrU minimally disrupts cell physiology during short labeling periods, unlike actinomycin D, which induces apoptosis and globally inhibits transcription. BrU-IP also allows simultaneous measurement of synthesis and decay, whereas inhibitors only assess decay .

Q. How does RNA degradation during BrU labeling affect data interpretation?

Degradation during labeling reduces detectable BrU-RNA, particularly for unstable transcripts. Mitigate this by:

- Validating RNA integrity post-labeling (e.g., Bioanalyzer).

- Using shorter labeling times or combining with decay rate models.

- Cross-referencing with orthogonal methods (e.g., 4-thiouridine labeling) .

Q. How can BrU-IP be integrated with next-generation sequencing for transcriptome-wide analysis?

After BrU-IP, purified RNA is converted into cDNA libraries for sequencing. Normalize sequencing counts to input RNA and use spike-in controls to correct for IP efficiency. This approach identifies transcriptionally regulated genes under specific conditions (e.g., drug treatments) .

Q. What are the limitations of BrU labeling in detecting slowly synthesized RNAs?

Low-abundance RNAs (e.g., long non-coding RNAs) may fall below detection thresholds. Increase sensitivity by:

- Scaling up cell numbers or RNA input (≥40 µg per IP).

- Prolonging labeling times (with degradation controls).

- Using amplification strategies (e.g., SMART-Seq) .

Q. How can BrU’s photoreactive properties be exploited to study RNA-protein interactions?

UV irradiation crosslinks BrU-labeled RNA to bound proteins, enabling identification of RNA-binding proteins via mass spectrometry or Western blot. This method is particularly useful for mapping transient interactions in dynamic processes like splicing .

Q. Methodological Considerations

- Validation of BrU Incorporation : Pre-test BrU uptake in new cell lines using anti-BrU dot blots .

- Data Normalization : Normalize BrU-IP RNA to input RNA and include no-BrU controls to account for background .

- Ethical and Safety Notes : Handle phenol/chloroform in fume hoods, and avoid prolonged BrU exposure (>4 hours) to minimize cytotoxicity .

Properties

IUPAC Name |

5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFIRQJZCNVMCW-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317210 | |

| Record name | 5-Bromouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-75-5 | |

| Record name | 5-Bromouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromouridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEY8PG1BRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.